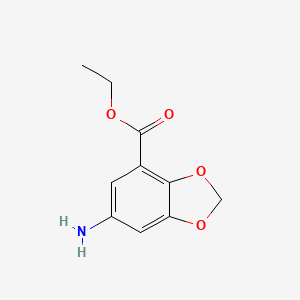

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indane backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, and it contains functional groups such as an amino group and an ester group.

Preparation Methods

The synthesis of ethyl 6-amino-1,3-dioxaindane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with ethyl glyoxalate, followed by cyclization and functional group modifications . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-amino-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group allows the compound to form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate can be compared to other indole derivatives such as:

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties.

What sets this compound apart is its unique indane backbone, which provides distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes an indane core with dioxane functionalities. This structural configuration may contribute to its biological activity, particularly in relation to its interactions with various biological targets.

Antimicrobial Activity

Several studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 2.1 to 4.6 µg/mL, indicating strong antibacterial effects .

Antitumor Activity

Research has demonstrated that this compound and its derivatives possess antitumor properties. In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 23.2 to 49.9 µM, suggesting moderate to high potency in inhibiting tumor cell proliferation .

Anti-inflammatory Effects

The compound has also been implicated in anti-inflammatory pathways. Studies suggest that it may modulate the production of nitric oxide (NO), a critical mediator in inflammatory responses. Enhanced NO production can lead to increased synthesis of pro-inflammatory cytokines like IL-6 and IL-8, which are involved in various inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in cell signaling pathways related to inflammation and tumorigenesis.

Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy in Mice

In vivo studies involving mouse models have demonstrated the antitumor efficacy of this compound derivatives. Mice treated with these compounds showed a significant reduction in tumor mass compared to control groups. The treatment resulted in a tumor volume decrease of approximately 26.6% when compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .

Case Study 2: Antimicrobial Effectiveness

A study evaluating the antimicrobial activity of this compound derivatives highlighted their effectiveness against biofilm-forming bacteria such as Bacillus subtilis and Staphylococcus aureus . The compounds exhibited not only bactericidal activity but also significant anti-biofilm effects, which are crucial for treating persistent infections .

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

ethyl 6-amino-1,3-benzodioxole-4-carboxylate |

InChI |

InChI=1S/C10H11NO4/c1-2-13-10(12)7-3-6(11)4-8-9(7)15-5-14-8/h3-4H,2,5,11H2,1H3 |

InChI Key |

HCCQIUYUJJXVQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC(=C1)N)OCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.